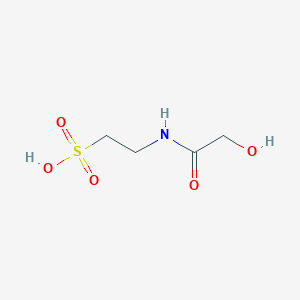
2-(2-Hydroxyacetamido)ethane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxyacetamido)ethane-1-sulfonic acid is an organic compound classified as a sulfonic acid. It is characterized by the presence of a hydroxyl group (-OH) and an acetamido group (-NHCOCH3) attached to an ethane chain, with the sulfonic acid group (-SO3H) situated at the terminal carbon position. This compound is known for its high water solubility and is widely used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyacetamido)ethane-1-sulfonic acid typically involves the reaction of ethylene oxide with sulfamic acid, followed by the introduction of the acetamido group. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is extracted and purified through crystallization or other separation techniques. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxyacetamido)ethane-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetamido group can be reduced to form primary amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxyacetamido)ethane-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a buffer in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Utilized in the formulation of pharmaceuticals and as a diagnostic reagent.
Industry: Applied in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(2-Hydroxyacetamido)ethane-1-sulfonic acid exerts its effects involves its ability to act as a buffer, maintaining the pH of solutions within a specific range. The compound interacts with various molecular targets, including enzymes and proteins, stabilizing their structure and function. The sulfonic acid group plays a crucial role in these interactions, facilitating the formation of hydrogen bonds and ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethanesulphonic acid:
N-(2-Acetamido)-2-aminoethanesulfonic acid:
Uniqueness
2-(2-Hydroxyacetamido)ethane-1-sulfonic acid is unique due to the presence of both the hydroxyl and acetamido groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound with a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
113888-66-7 |
|---|---|
Molekularformel |
C4H9NO5S |
Molekulargewicht |
183.19 g/mol |
IUPAC-Name |
2-[(2-hydroxyacetyl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C4H9NO5S/c6-3-4(7)5-1-2-11(8,9)10/h6H,1-3H2,(H,5,7)(H,8,9,10) |
InChI-Schlüssel |
VPGGDXUJZLDGMC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)O)NC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



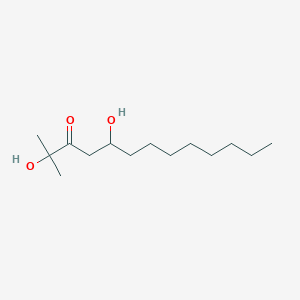

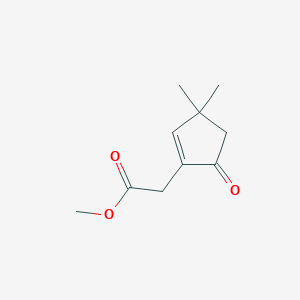
![5-[2-Methoxy-4-(prop-2-en-1-yl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14309567.png)
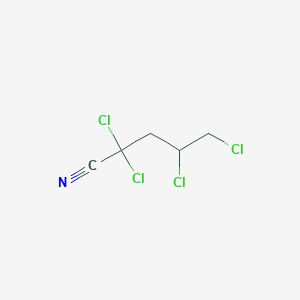

![2,2'-{[(2-Hydroxyethyl)azanediyl]bis(methylene)}bis(4,6-dimethylphenol)](/img/structure/B14309578.png)
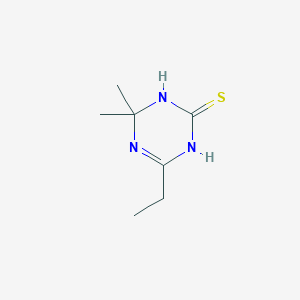

![Silane, [2,2-bis(4-methoxyphenyl)ethenyl]trimethyl-](/img/structure/B14309598.png)
![1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B14309601.png)

![2-[Bis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitropropane](/img/structure/B14309608.png)
